5,6-dimethyl-2-phenyl-1H-benzo[d]imidazole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
14313-45-2 |
|---|---|
Molecular Formula |
C15H14N2 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
5,6-dimethyl-2-phenyl-1H-benzimidazole |
InChI |
InChI=1S/C15H14N2/c1-10-8-13-14(9-11(10)2)17-15(16-13)12-6-4-3-5-7-12/h3-9H,1-2H3,(H,16,17) |
InChI Key |
NLWYQTFKTGCQNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 5,6 Dimethyl 2 Phenyl 1h Benzo D Imidazole
Classical Condensation Reactions for Benzimidazole (B57391) Synthesis
The foundational methods for constructing the benzimidazole core involve the condensation of an o-phenylenediamine (B120857) with a suitable electrophile, typically a carboxylic acid or an aldehyde, often under acidic and dehydrating conditions. semanticscholar.orgnih.gov
Reaction Pathways Involving Aromatic Amines and Aldehydes/Ketones
One of the most direct routes to synthesize 2-substituted benzimidazoles is the condensation of an o-phenylenediamine with an aldehyde. semanticscholar.org For the target compound, 5,6-dimethyl-2-phenyl-1H-benzo[d]imidazole, this involves the reaction of 4,5-dimethyl-1,2-phenylenediamine with benzaldehyde (B42025). The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization and subsequent oxidation or aromatization to yield the final benzimidazole product. nih.gov
Various catalysts and oxidizing agents can be employed to facilitate this transformation. For instance, sodium metabisulfite (B1197395) (Na₂S₂O₅) has been used as an effective oxidizing agent in a mixture of ethanol (B145695) and water, providing a high-yield process under mild conditions. ias.ac.inresearchgate.net Other systems, such as hydrogen peroxide with a catalyst or air oxidation, can also be utilized. organic-chemistry.orgrsc.org The general reaction is valued for its straightforwardness and the availability of diverse starting materials. semanticscholar.org
A proposed mechanism, particularly when using a nano-ZnO catalyst, involves the initial activation of the aldehyde by the catalyst. The o-phenylenediamine then performs a nucleophilic attack on the activated aldehyde, leading to an intermediate that undergoes intramolecular cyclization. A final deprotonation step yields the aromatic benzimidazole product. nih.gov
Table 1: Conditions for Aldehyde-Amine Condensation
| Reactants | Catalyst/Oxidant | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| o-phenylenediamines, Benzaldehydes | Sodium Metabisulfite | Ethanol/Water | Room Temperature | High | ias.ac.in |
| o-phenylenediamine, Salicyaldehyde | ZnO Nanoparticles | Ethanol | 70 °C | High | nih.gov |
| o-phenylenediamines, Aryl Aldehydes | H₂O₂/HCl | Acetonitrile | Room Temperature | Excellent | organic-chemistry.org |
Cyclization Reactions with Substituted o-Phenylenediamines and Electrophiles
The Phillips-Ladenburg reaction represents a cornerstone of classical benzimidazole synthesis. semanticscholar.org This method involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative (such as an ester, anhydride (B1165640), or nitrile) under harsh dehydrating conditions. semanticscholar.orgnih.gov To synthesize this compound via this route, 4,5-dimethyl-1,2-phenylenediamine is reacted with benzoic acid.
The reaction is typically carried out at high temperatures, often in the presence of strong acids like polyphosphoric acid (PPA) or hydrochloric acid, which act as both catalysts and dehydrating agents. nih.govresearchgate.net While effective, these conditions can limit the functional group tolerance of the reaction. The process is a reliable method for preparing 2-substituted benzimidazoles when the starting materials can withstand the vigorous reaction environment. nih.gov
Advanced Synthetic Approaches for this compound Derivatives
Modern synthetic chemistry has driven the development of more efficient, rapid, and environmentally friendly methods for benzimidazole synthesis, moving beyond the limitations of classical approaches.
One-Pot Synthesis Strategies
One-pot synthesis, where reactants are subjected to successive chemical reactions in a single reactor, offers significant advantages in terms of efficiency, resource conservation, and reduced waste generation. Several one-pot procedures for benzimidazole derivatives have been developed. These often involve multi-component reactions where the diamine, an aldehyde, and sometimes a third component are combined to construct the final molecule in a single operation. nih.gov
For example, a one-pot, three-component reaction of 2-haloanilines, aldehydes, and sodium azide, catalyzed by copper, can produce benzimidazoles in good yields. organic-chemistry.org Another efficient method describes the synthesis of N-thiomethyl benzimidazoles from o-phenylenediamines, thiophenols, and paraformaldehyde under metal-free conditions, forming multiple bonds in one sequence. nih.gov These strategies streamline the synthetic process, avoiding the need to isolate and purify intermediates. organic-chemistry.orgnih.gov
Microwave-Assisted Synthesis
The application of microwave irradiation as an energy source has revolutionized many areas of organic synthesis, including the preparation of benzimidazoles. jocpr.comresearchgate.net Microwave-assisted synthesis often leads to dramatic reductions in reaction times, increased product yields, and enhanced product purity compared to conventional heating methods. jocpr.commdpi.com
This technique has been successfully applied to the condensation of o-phenylenediamines with aldehydes. organic-chemistry.org Reactions that might take several hours under conventional reflux can often be completed in a matter of minutes in a microwave reactor. mdpi.com For instance, the synthesis of 1,2-disubstituted benzimidazoles from N-phenyl-o-phenylenediamine and various aldehydes showed a significant rate and yield enhancement when switching from conventional heating to microwave irradiation, with reaction times dropping from 60 minutes to just 5 minutes. mdpi.com Both solvent-based and solvent-free microwave conditions have been developed, with the latter offering additional green chemistry benefits. researchgate.netmdpi.com
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Reactants | Method | Catalyst | Time | Yield | Reference |
|---|---|---|---|---|---|
| N-phenyl-o-phenylenediamine, Benzaldehyde | Conventional Heating (60 °C) | Er(OTf)₃ | 60 min | 61.4% | mdpi.com |
| N-phenyl-o-phenylenediamine, Benzaldehyde | Microwave Irradiation (60 °C) | Er(OTf)₃ | 5 min | 99.9% | mdpi.com |
| o-phenylenediamine, Aldehydes | Conventional Heating | - | Hours | Moderate | organic-chemistry.org |
| o-phenylenediamine, Aldehydes | Microwave Irradiation | - | Minutes | High | organic-chemistry.org |
Green Chemistry Methodologies in Synthesis
Adherence to the principles of green chemistry is a major goal in modern organic synthesis. jocpr.comresearchgate.net For benzimidazole synthesis, this involves the use of environmentally benign solvents (like water), solvent-free reaction conditions, and recyclable catalysts. eijppr.commdpi.com
Water has been explored as a green solvent for the synthesis of benzimidazoles. mdpi.com For example, the intramolecular cyclization of N-(2-iodoaryl)benzamidines to form benzimidazoles proceeds efficiently in water without the need for any additional catalyst. mdpi.com Solvent-free, or "dry media," synthesis, often coupled with microwave irradiation or ball-milling, represents another key green strategy. mdpi.comeijppr.com The reaction of o-phenylenediamines with aldehydes can be performed without any solvent, simplifying workup procedures and minimizing chemical waste. researchgate.netmdpi.com
The use of efficient and recyclable catalysts is also a hallmark of green synthesis. Lewis acids like Erbium(III) triflate (Er(OTf)₃) have been shown to be effective and recyclable catalysts for benzimidazole synthesis. mdpi.commdpi.com Similarly, heterogeneous catalysts such as ZnO nanoparticles and zeolites offer advantages like easy separation from the reaction mixture and the potential for reuse. nih.govresearchgate.neteijppr.com These approaches not only reduce the environmental impact but also often lead to more efficient and cost-effective synthetic processes. eijppr.com
Solid-Phase Synthesis Techniques
Solid-phase synthesis offers an efficient methodology for the preparation of benzimidazole libraries. While direct solid-phase synthesis of this compound is not extensively detailed, the general strategy is applicable. The process typically involves attaching a suitable starting material, such as an o-fluoronitrobenzene derivative, to a solid support.
The general sequence for this synthesis is as follows:
Attachment to Resin : An o-fluoronitroaromatic compound is anchored to a solid support.
Nucleophilic Substitution : The resin-bound compound is treated with a primary amine, leading to the formation of an o-nitroaniline derivative.
Reduction : The nitro group is reduced to an amine. A common method for this step is the use of sodium borohydride (B1222165) in conjunction with copper(II) acetylacetonate.
Cyclization : The resulting diamine is cyclized. To avoid harsh conditions like high temperatures that could degrade the solid support, cyclization is often achieved using an aryl imidate.
Cleavage : The final benzimidazole product is cleaved from the solid support, typically using an acid such as trifluoroacetic acid (TFA).
This multi-step process allows for the creation of a diverse library of benzimidazole derivatives by varying the primary amine and the aryl imidate used in the synthesis.
Transition-Metal-Free Intramolecular Amination Approaches
A straightforward and environmentally conscious method for synthesizing the 2-phenyl-1H-benzo[d]imidazole scaffold is through a transition-metal-free intramolecular amination reaction. mdpi.comnih.gov This approach is valued for its operational simplicity and avoidance of metal catalysts. mdpi.com
The core of this method is the intramolecular cyclization of an N-(2-iodoaryl)benzamidine intermediate. mdpi.comnih.gov The reaction is typically performed in water, using a base such as potassium carbonate (K₂CO₃), and heated to around 100 °C for an extended period. mdpi.comnih.gov This process facilitates a carbon-nitrogen cross-coupling reaction to form the benzimidazole ring system in moderate to high yields. mdpi.comnih.gov The exclusive use of water as a solvent makes this methodology economically and environmentally advantageous. mdpi.comnih.gov
While this method has been demonstrated for various substituted 2-phenyl-1H-benzo[d]imidazoles, its direct application to produce the 5,6-dimethyl derivative would involve starting with the appropriately substituted N-(4,5-dimethyl-2-iodoaryl)benzamidine.
Derivatization Strategies for this compound
Alkylation Reactions at the Nitrogen Atom
The nitrogen atom of the imidazole (B134444) ring in benzimidazole derivatives is a common site for functionalization. acs.org Alkylation at the N-1 position can significantly influence the molecule's properties. acs.org For the parent compound, 5,6-dimethyl-1H-benzo[d]imidazole, N-alkylation has been achieved using various reagents. nih.gov
A standard procedure involves dissolving the benzimidazole in a solvent like dimethylformamide (DMF) and treating it with a base, such as sodium hydride (NaH), to deprotonate the nitrogen. nih.gov The subsequent addition of an alkylating agent, for instance, (benzyloxy)methyl chloride (BOM-Cl), yields the N-alkylated product. nih.gov This method allows for the introduction of a range of alkyl groups onto the benzimidazole core. acs.org The regioselectivity of N-alkylation can be influenced by steric and electronic factors of both the benzimidazole substrate and the alkylating agent. sci-hub.sebeilstein-journals.org
| Starting Material | Alkylating Agent | Base | Solvent | Product |
|---|---|---|---|---|
| 5,6-Dimethyl-1H-benzo[d]imidazole | (Benzyloxy)methyl chloride (BOM-Cl) | Sodium Hydride (NaH) | DMF | 1-((Benzyloxy)methyl)-5,6-dimethyl-1H-benzo[d]imidazole |
| 2-Phenyl-1H-benzo[d]imidazole | Dimethyl carbonate | Potassium Carbonate (K₂CO₃) | DMSO | 1-Methyl-2-phenyl-1H-benzo[d]imidazole |
| 1H-Benzimidazole | Fluorobenzene | Cesium Carbonate (Cs₂CO₃) | DMA | 1-Phenyl-1H-benzo[d]imidazole |
Acylation Reactions for N-Substitution
Acylation at the nitrogen atom of the benzimidazole ring is another key derivatization strategy. This reaction introduces an acyl group, which can serve as a building block for further modifications or to alter the electronic properties of the molecule. The reaction typically proceeds by treating the N-anion of the benzimidazole, generated by a strong base, with an acylating agent like an acid chloride or anhydride.
For instance, N-(4-(1,4,6-trimethyl-1H-benzo[d]imidazol-2-yl)phenyl)cyclohexanecarboxamide has been synthesized as part of efforts to develop inhibitors for specific enzymes. nih.gov This highlights that acylation is often performed on a substituent group attached to the main benzimidazole scaffold rather than directly on the imidazole nitrogen, especially when the nitrogen is already alkylated. nih.gov
Modifications at the Phenyl Ring
Modifying the 2-phenyl ring of this compound is a crucial strategy for creating analogues. These modifications are typically introduced by starting the synthesis with a substituted benzaldehyde. nih.govacs.org The condensation of 4,5-dimethyl-1,2-phenylenediamine with various substituted benzaldehydes allows for the introduction of a wide array of functional groups onto the phenyl ring. nih.gov
This synthetic approach has been used to prepare derivatives with both electron-donating (e.g., ethoxy) and electron-withdrawing (e.g., trifluoromethyl, CF₃) groups. nih.gov The choice of substituent on the phenyl ring can be guided by the desired electronic properties of the final compound. nih.gov For example, an increase in electron density at the imidazole nitrogen can be achieved by substituting the phenyl ring with an electron-donating group. nih.gov
| Diaminobenzene | Substituted Benzaldehyde | Oxidizing Agent | Resulting Phenyl Ring Substitution | Yield |
|---|---|---|---|---|
| 4-Cyano-1,2-phenylenediamine | 4-Ethoxybenzaldehyde | Na₂S₂O₅ | 4-Ethoxy | 60-72% |
| 4-Cyano-1,2-phenylenediamine | 3,4-Diethoxybenzaldehyde | Na₂S₂O₅ | 3,4-Diethoxy | 60-72% |
| 4-Cyano-1,2-phenylenediamine | 4-(Trifluoromethyl)benzaldehyde | Na₂S₂O₅ | 4-(Trifluoromethyl) | 60-72% |
| 4-Cyano-1,2-phenylenediamine | 2,5-Dimethoxybenzaldehyde | Na₂S₂O₅ | 2,5-Dimethoxy | 60-72% |
Introduction of Varied Substituents at the Benzimidazole Core
The introduction of substituents onto the benzene (B151609) ring of the benzimidazole core is another important avenue for derivatization. This is generally accomplished by starting with a substituted o-phenylenediamine. nih.govmdpi.com For example, to synthesize 5-chloro or 5-bromo-2-phenyl-1H-benzo[d]imidazole, one would start with 4-chloro- or 4-bromo-1,2-phenylenediamine, respectively. nih.gov
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, have been employed for the challenging functionalization at the 5(6)-position of a pre-formed benzimidazole ring. mdpi.com This often requires N-protection of the benzimidazole core before performing the coupling reaction, followed by deprotection. mdpi.com
The synthesis of N-(4-bromobenzyl)-2-(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)benzeneamine was achieved through the condensation of N-(4-bromobenzyl)isatoic anhydride with 4,5-dimethyl-1,2-phenylenediamine in refluxing acetic acid. researchgate.net This demonstrates a method to introduce a more complex substituent at the 2-position which itself is attached to the 5,6-dimethylbenzimidazole (B1208971) core. researchgate.net
| Substituted o-Phenylenediamine | Carbonyl Source | Reaction Conditions | Product | Yield |
|---|---|---|---|---|
| 4-Fluoro-1,2-phenylenediamine | N-(2-Iodoaryl)benzamidine | K₂CO₃, Water, 100 °C | 5-Fluoro-2-phenyl-1H-benzo[d]imidazole | 77% |
| 4-Chloro-1,2-phenylenediamine | N-(2-Iodoaryl)benzamidine | K₂CO₃, Water, 100 °C | 5-Chloro-2-phenyl-1H-benzo[d]imidazole | 66% |
| 4-Bromo-1,2-phenylenediamine | N-(2-Iodoaryl)benzamidine | K₂CO₃, Water, 100 °C | 5-Bromo-2-phenyl-1H-benzo[d]imidazole | 54% |
| 4-Methoxy-1,2-phenylenediamine | N-(2-Iodoaryl)benzamidine | K₂CO₃, Water, 100 °C | 5-Methoxy-2-phenyl-1H-benzo[d]imidazole | 67% |
Exploration of Biological Activities and Underlying Molecular Mechanisms for 5,6 Dimethyl 2 Phenyl 1h Benzo D Imidazole and Its Analogues
The benzimidazole (B57391) scaffold, a heterocyclic aromatic compound, is a prominent structural motif in medicinal chemistry, demonstrating a wide array of pharmacological activities, including notable anticancer properties. nih.govnveo.org The focus of this article is on the anticancer research surrounding 5,6-dimethyl-2-phenyl-1H-benzo[d]imidazole and its closely related analogues.
Inhibition of Cancer Cell Proliferation
Analogues of this compound have demonstrated significant antiproliferative activity against a variety of human cancer cell lines. The presence of the 5,6-dimethyl benzimidazole core is a key feature in many compounds exhibiting potent cytotoxicity. nih.gov For instance, a derivative incorporating this moiety, 1-(2-(5,6-dimethyl-1H-benzo[d]imidazol-2-yl) thiazol-4-yl) -9H-pyrido[3,4-b] indole, was identified as a highly potent agent against several cancer cell lines, including Colo-205 (colon), A549 (lung), MCF-7 (breast), and A2780 (ovarian). neuroquantology.com
Further structure-activity relationship studies have shown that modifications at other positions of the benzimidazole scaffold can enhance this antiproliferative effect. The combination of a methyl group at the 5(6)-position of the benzimidazole ring with a trimethoxyphenyl group at the 2-position resulted in a derivative with superior antiproliferative activity against the triple-negative breast cancer cell line MDA-MB-231. nih.gov Similarly, the introduction of fluoro-substituents on the 2-phenyl ring of 5-methyl benzimidazole derivatives has yielded compounds with potent activity. One such ortho-fluoro substituted analogue displayed significant antiproliferative effects against A549, A498 (kidney), HeLa (cervical), A375 (melanoma), and HepG2 (liver) cancer cell lines, with IC50 values as low as 0.177 µM. acgpubs.org Another meta-fluoro substituted derivative was particularly potent against the A549 lung cancer cell line. acgpubs.org
| Compound Analogue | Cancer Cell Line | IC50 (µM) | Source |
|---|---|---|---|
| 5-methyl-2-(2-fluorophenyl)-1H-benzo[d]imidazole (ORT15) | A375 (Melanoma) | 0.177 | acgpubs.org |
| 5-methyl-2-(2-fluorophenyl)-1H-benzo[d]imidazole (ORT15) | HepG2 (Liver) | 0.177 | acgpubs.org |
| 5-methyl-2-(3-fluorophenyl)-1H-benzo[d]imidazole (ORT16) | A549 (Lung) | 0.177 | acgpubs.org |
| 5-methyl-2-(2-fluorophenyl)-1H-benzo[d]imidazole (ORT15) | A549 (Lung) | 0.354 | acgpubs.org |
| 5-methyl-2-(2-fluorophenyl)-1H-benzo[d]imidazole (ORT15) | A498 (Kidney) | 0.354 | acgpubs.org |
| 5-methyl-2-(2-fluorophenyl)-1H-benzo[d]imidazole (ORT15) | HeLa (Cervical) | 0.354 | acgpubs.org |
| 5-methyl-2-(4-fluorophenyl)-1H-benzo[d]imidazole (ORT17) | HeLa (Cervical) | 0.354 | acgpubs.org |
| 5-methyl-2-(4-fluorophenyl)-1H-benzo[d]imidazole (ORT17) | A375 (Melanoma) | 0.354 | acgpubs.org |
| 5,6-dimethyl benzimidazole derivative (Compound 195) | SMMC-7721 (Hepatocellular carcinoma) | < 10 | nih.gov |
Induction of Apoptosis in Cancer Cell Lines
A crucial mechanism for the anticancer action of this compound analogues is the induction of apoptosis, or programmed cell death. Research has shown that certain 5,6-dimethyl benzimidazole derivatives can trigger apoptosis in cancer cells. nih.gov For example, one such compound induced apoptosis in the SMMC-7721 human hepatocellular carcinoma cell line at concentrations of 4 µM and 8 µM. nih.gov
Mechanistic studies on related benzimidazole hybrids have provided deeper insights into the apoptotic pathways involved. One lead compound, designated 6i, was found to induce apoptosis in HepG2 liver cancer cells. mdpi.comsemanticscholar.org This was evidenced by the upregulation of pro-apoptotic proteins such as caspase-3 and Bax, alongside the downregulation of the anti-apoptotic protein Bcl-2. mdpi.comsemanticscholar.org The ability of chemotherapeutic agents to forcibly induce apoptosis is a key strategy, as cancer cells are characterized by their ability to evade this process to ensure rapid proliferation. acs.org Further studies on other benzimidazole derivatives confirmed the induction of both early and late-stage apoptosis through methods like Annexin V/PI and Hoechst staining. acs.org
Modulation of Key Signaling Pathways
Benzimidazole derivatives exert their anticancer effects by interfering with critical intracellular signaling pathways that control cell growth, proliferation, and survival. A benzimidazole-based hybrid, compound 6i, was identified as a potent inhibitor of the mTOR enzyme, a central regulator of cell metabolism and growth. mdpi.comsemanticscholar.org
Furthermore, analogues have been shown to block the downstream activation of other crucial pathways, including the PI3K/Akt and MEK/Erk pathways. nveo.org The aberrant activation of the c-Met receptor tyrosine kinase in cancer often leads to the activation of the PI3K/AKT/mTOR signaling pathway and Bcl-2 signaling cascades, which collectively promote cell survival. researchgate.net A specific derivative, 2-chloro-N-(2-p-tolyl-1H-benzo[d]imidazol-5-yl) acetamide (B32628), was found to effectively suppress both HER2 and EGFR signaling, leading to the inhibition of these downstream survival pathways. nveo.org This compound also promoted the translocation of the FOXO transcription factor from the cytoplasm to the nucleus, contributing to cell cycle inhibition and cell death. nveo.org
Microtubule Dynamics Modulation
Microtubules are essential components of the cellular cytoskeleton involved in maintaining cell structure, transport, and, critically, the formation of the mitotic spindle during cell division. Agents that disrupt microtubule dynamics are a highly successful class of cancer drugs. nih.gov Benzimidazole derivatives have been shown to target this process.
An analogue featuring a methyl group at the 5(6)-position of the benzimidazole ring was particularly effective at disrupting microtubule organization and blocking mitosis in the MDA-MB-231 breast cancer cell line. nih.gov Another related compound acted as a potent inhibitor of microtubule dynamics, leading to abnormal mitotic spindles, irregular cell shape, and ultimately, mitotic arrest. nih.gov Other imidazole-containing compounds have been found to interfere with the colchicine (B1669291) binding site on tubulin, which inhibits the kinetics of microtubule assembly, causes cell cycle arrest in the G2/M phase, and induces apoptosis. nih.gov
Topoisomerase Inhibition
DNA topoisomerases are vital enzymes that manage the topological state of DNA during processes like replication and transcription, making them established targets for cancer chemotherapy. esisresearch.org Several studies have proposed topoisomerases as likely targets for the anticancer activity of benzimidazole derivatives. nih.gov Molecular docking studies have shown that certain benzimidazole compounds can be well-accommodated within the binding pocket of topoisomerase IIα-DNA, suggesting a potential mechanism of action. nih.gov
Experimental evidence supports this hypothesis. A series of novel 1H-benzo[d]imidazoles were evaluated for their ability to inhibit human topoisomerase I (Hu Topo I). nih.govacs.org One of the most potent molecules from this series demonstrated 50% inhibition of DNA relaxation by Hu Topo I at a concentration of 16 μM. nih.govacs.org Other research has identified benzimidazole derivatives, such as 2-phenoxymethylbenzimidazole, as potent inhibitors of DNA topoisomerase I, with IC50 values significantly lower than the reference drug camptothecin. esisresearch.org Some compounds have also been found to inhibit topoisomerase II. esisresearch.org
Tyrosine Kinase Inhibition (e.g., c-Met)
Receptor tyrosine kinases (RTKs) are a class of cell surface receptors that play a fundamental role in cellular signaling pathways governing growth and proliferation. The aberrant activation of RTKs like c-Met (mesenchymal-epithelial transition factor), EGFR (epidermal growth factor receptor), and HER2 is a common feature in many cancers. nveo.orgresearchgate.net
Benzimidazole-based compounds have been developed as potent inhibitors of these kinases. A series of benzimidazole-benzylidenebenzohydrazide hybrids were designed as multi-kinase inhibitors, with lead compounds demonstrating significant inhibitory activity against EGFR, HER2, and CDK2. mdpi.com The c-Met receptor, in particular, has become a compelling target for anticancer drug development. researchgate.net The inhibition of c-Met by small molecules can block cancer cell proliferation and induce apoptosis. researchgate.net Research into benzimidazole derivatives has shown their ability to effectively suppress both HER2 and EGFR activity, highlighting the potential of this chemical scaffold to target multiple oncogenic tyrosine kinases. nveo.org
Antimicrobial Research
The benzimidazole scaffold, particularly the this compound core structure, has been a focal point of significant research due to its wide spectrum of biological activities. medchemexpress.com Analogues of this compound have demonstrated notable efficacy against various microbial pathogens. researchgate.net The inherent versatility of the benzimidazole ring allows for substitutions at multiple positions, leading to a diverse library of derivatives with tailored antimicrobial properties. acs.orgnih.gov
Derivatives of 2-phenyl-1H-benzo[d]imidazole have shown considerable promise as antibacterial agents. spast.org Research into N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives revealed that these compounds exhibit good inhibitory action against several Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values generally ranging from 64 to 512 μg/mL. acs.org One particularly potent analogue, designated as compound 2g, displayed significant inhibition against clinically relevant strains, including Streptococcus faecalis, Staphylococcus aureus, and methicillin-resistant Staphylococcus aureus (MRSA), with MIC values of 8, 4, and 4 μg/mL, respectively. acs.org
Further studies have highlighted that the antibacterial activity can be selective. Certain 2-phenyl benzimidazole derivatives showed enhanced activity against gram-negative bacteria, while others were more effective against gram-positive strains when compared to standard antibiotics like ampicillin. spast.org This selectivity is often attributed to the structural differences in the cell walls of these bacterial groups, which affects the permeability and accumulation of the compound. nih.gov Other research has identified novel pyrido[1,2-a]benzimidazole (B3050246) derivatives with MIC values between 100–250 mg/L, underscoring the broad potential of this chemical class. nih.gov
Table 1: Antibacterial Activity of Selected Benzimidazole Analogues
| Compound/Derivative Class | Target Organism(s) | MIC Value | Reference |
|---|---|---|---|
| 1-alkyl-2-phenyl-1H-benzo[d]imidazole derivatives | Gram-positive bacteria | 64–512 μg/mL | acs.org |
| Compound 2g | Streptococcus faecalis | 8 μg/mL | acs.org |
| Compound 2g | Staphylococcus aureus | 4 μg/mL | acs.org |
| Compound 2g | Methicillin-resistant S. aureus (MRSA) | 4 μg/mL | acs.org |
The antifungal potential of this compound analogues is also well-documented. nih.gov Studies have shown that modifications to the core structure can yield compounds with significant activity against pathogenic fungi. acs.org For instance, certain N-alkylated derivatives demonstrated moderate activity against both Candida albicans and Aspergillus niger, with reported MIC values of 64 μg/mL for both strains. acs.org
The nature and position of substituents on the phenyl ring play a crucial role in determining antifungal potency. An analogue featuring a trifluoromethyl (-CF3) group on the C-2 position of the phenyl ring displayed notable inhibitory potency against Aspergillus niger, with an MIC of 521 μg/mL. acs.org In a separate investigation, benzimidazole derivatives were synthesized based on the structure of the antifungal drug clotrimazole. researchgate.net One such derivative, 1-(bis-4-methoxyphenyl)-phenylmethyl-benzimidazole, exhibited potent activity, inhibiting 90% to 100% of fungal growth in assays against species like Trichophyton mentagrophytes and Candida albicans. researchgate.net Research has also identified that increasing the length of an alkyl chain at the N-1 position can enhance antifungal effects, with 1-nonyl-1H-benzo[d]imidazole and 1-decyl-1H-benzo[d]imidazole showing the best activity in one study. nih.gov
Table 2: Antifungal Activity of Selected Benzimidazole Analogues
| Compound/Derivative Class | Target Organism(s) | MIC Value / % Inhibition | Reference |
|---|---|---|---|
| Compounds 1b, 1c, 2e, 2g | Candida albicans | 64 μg/mL | acs.org |
| Compounds 1b, 1c, 2e, 2g | Aspergillus niger | 64 μg/mL | acs.org |
| Compound 3 (-CF3 group) | Aspergillus niger | 521 μg/mL | acs.org |
| 1-(bis-4-methoxyphenyl)-phenylmethyl-benzimidazole | T. mentagrophytes, C. albicans, et al. | 90-100% Inhibition | researchgate.net |
| 1-nonyl-1H-benzo[d]imidazole | Various Fungi | Potent Activity | nih.gov |
The precise molecular mechanisms by which benzimidazole derivatives exert their antimicrobial effects are still under investigation, though several credible pathways have been proposed. nih.gov One of the leading hypotheses involves the inhibition of essential microbial enzymes. acs.org For example, a molecular docking study of the potent antibacterial compound 2g suggested that it interacts with critical amino acid residues within the binding site of dihydrofolate reductase (DHFR). acs.org DHFR is a vital enzyme in the synthesis of nucleic acids, and its inhibition can effectively halt microbial replication.
Another proposed mechanism relates to the disruption of the microbial cell wall or membrane integrity. nih.gov The differences in efficacy observed between Gram-positive and Gram-negative bacteria are thought to stem from variations in their cell wall structures, which influences the drug's ability to penetrate the cell and reach its intracellular target. nih.gov
Enzyme Inhibition Studies
Beyond their antimicrobial properties, this compound and its analogues have been identified as potent inhibitors of various enzymes, making them valuable candidates for research into neurodegenerative diseases and metabolic disorders.
In the context of neurodegenerative conditions like Alzheimer's disease, the inhibition of cholinesterase enzymes—acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)—is a key therapeutic strategy. researchgate.netbiointerfaceresearch.com Benzimidazole derivatives have demonstrated significant potential in this area. researchgate.net A series of novel N-(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)-1-phenylmethanimine derivatives were synthesized and showed significant inhibitory activity against both AChE and BChE, with certain compounds exhibiting low half-maximal inhibitory concentration (IC50) values. researchgate.net
The benzimidazole scaffold has proven to be a suitable template for developing highly selective and potent inhibitors. nih.gov For instance, a class of benzimidazole-carbamates was specifically designed to inhibit BChE, which becomes more prominent in later stages of Alzheimer's disease. nih.gov These compounds displayed exceptional potency, with IC50 values ranging from 2.4 μM down to just 3.7 nM, along with a high degree of selectivity for BChE over AChE. nih.gov Other studies on different benzimidazole-hydrazone series have also reported good to moderate AChE inhibitory activity, with IC50 values in the range of 11.8 to 61.8 μM. biointerfaceresearch.com
Table 3: Cholinesterase Inhibitory Activity of Selected Benzimidazole Analogues
| Compound/Derivative Class | Target Enzyme | IC50 Value | Reference |
|---|---|---|---|
| N-(5,6-dimethyl-1H-benzo[d]imidazol-2-yl) derivatives | AChE & BChE | Low IC50 values | researchgate.net |
| Benzimidazole-carbamates | BChE | 3.7 nM - 2.4 μM | nih.gov |
| Benzimidazole-hydrazones | AChE | 11.8 - 61.8 μM | biointerfaceresearch.com |
| General Benzimidazoles | AChE | 1.01 - 1.19 mM | biointerfaceresearch.com |
α-Glucosidase is a key intestinal enzyme responsible for carbohydrate digestion, and its inhibition is a validated approach for managing type 2 diabetes. nih.govnih.gov Several series of 2-phenyl-1H-benzo[d]imidazole derivatives have been synthesized and evaluated as α-glucosidase inhibitors. nih.gov In one study, structural optimization led to the discovery of highly potent derivatives, with the most promising compounds (15o and 22d) exhibiting IC50 values of 2.09 μM and 0.71 μM, respectively. nih.gov A subsequent kinetic study revealed that these compounds act as non-competitive inhibitors, binding to an allosteric site on the enzyme rather than the active site. nih.gov
In contrast, another study on benzo[d]imidazole-amide hybrids containing a 1,2,3-triazole-N-arylacetamide moiety also identified potent α-glucosidase inhibitors. nih.gov The most active compound in this series (8c) had an IC50 value of 49.0 μM, which was significantly more potent than the standard drug acarbose (B1664774) (IC50 = 750.0 μM). nih.gov Kinetic analysis of this compound determined that it functions as a competitive inhibitor, directly competing with the substrate for the enzyme's active site. nih.gov These findings highlight that the benzimidazole scaffold can be adapted to produce inhibitors with different mechanisms of action.
Table 4: α-Glucosidase Inhibitory Activity of Selected Benzimidazole Analogues
| Compound/Derivative Class | Inhibition Type | IC50 Value | Reference |
|---|---|---|---|
| Compound 15o (2-phenyl-1H-benzo[d]imidazole-based) | Non-competitive | 2.09 ± 0.04 µM | nih.gov |
| Compound 22d (2-phenyl-1H-benzo[d]imidazole-based) | Non-competitive | 0.71 ± 0.02 µM | nih.gov |
| Compound 8c (benzo[d]imidazole-amide hybrid) | Competitive | 49.0 µM | nih.gov |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 1-alkyl-2-phenyl-1H-benzo[d]imidazole |
| N-(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)-1-phenylmethanimine |
| 1-(bis-4-methoxyphenyl)-phenylmethyl-benzimidazole |
| 1-nonyl-1H-benzo[d]imidazole |
| 1-decyl-1H-benzo[d]imidazole |
| Ampicillin |
| Clotrimazole |
α-Amylase Inhibition
α-Amylase is a key enzyme in the digestive system that breaks down complex carbohydrates into simpler sugars. Inhibiting this enzyme can help in managing postprandial hyperglycemia, a common concern in diabetes mellitus. Several studies have investigated the α-amylase inhibitory potential of benzimidazole derivatives.
A variety of arylated benzimidazoles have demonstrated significant α-amylase inhibition, with IC50 values ranging from 1.86 ± 0.08 to 3.16 ± 0.31 μM, comparable to the standard drug acarbose (IC50 = 1.46 ± 0.26 μM). For instance, 2-(Furan-2′-yl)-5,6-dimethyl-1H-benzo[d]imidazole showed an α-amylase inhibitory IC50 value of 2.11 ± 0.10 μM. researchgate.net Another study on benzimidazole-bearing thiosemicarbazone derivatives also reported excellent α-amylase inhibitory activity, with IC50 values in the range of 1.10 ± 0.20 to 21.10 ± 0.01 µM, surpassing the reference drug acarbose (IC50 = 11.12 ± 0.15 µM). researchgate.net
The following table summarizes the α-amylase inhibitory activity of selected benzimidazole derivatives:
| Compound | α-Amylase IC50 (µM) | Reference |
|---|---|---|
| 2-(Furan-2′-yl)-5,6-dimethyl-1H-benzo[d]imidazole | 2.11 ± 0.10 | researchgate.net |
| Benzimidazole thiosemicarbazone derivative 12 | 1.10 ± 0.20 | researchgate.net |
| Benzimidazole thiosemicarbazone derivative 13 | 2.10 ± 0.10 | researchgate.net |
| Benzimidazole thiosemicarbazone derivative 11 | 3.10 ± 0.10 | researchgate.net |
| Acarbose (Standard) | 1.46 ± 0.26 | researchgate.net |
17β-Hydroxysteroid Dehydrogenase 10 (17β-HSD10) Inhibition
17β-Hydroxysteroid dehydrogenase 10 (17β-HSD10) is a mitochondrial enzyme that has been implicated in the pathology of Alzheimer's disease. ijpsonline.comresearchgate.netnih.gov Inhibition of this enzyme is a potential therapeutic strategy for this neurodegenerative disorder. ijpsonline.comresearchgate.net
A series of 44 2-phenyl-1H-benzo[d]imidazole derivatives were designed and synthesized as novel 17β-HSD10 inhibitors. ijpsonline.comresearchgate.net Among these, compound 33 (N-(4-(1,4,6-trimethyl-1H-benzo[d]imidazol-2-yl)phenyl)cyclohexanecarboxamide) demonstrated high inhibitory efficacy with an IC50 value of 1.65 ± 0.55 μM. ijpsonline.comresearchgate.net The study highlighted that the 2-phenyl-1H-benzo[d]imidazole scaffold is a promising framework for the design of potent 17β-HSD10 inhibitors. ijpsonline.comnih.gov
The inhibitory activities of selected 2-phenyl-1H-benzo[d]imidazole derivatives against 17β-HSD10 are presented in the table below.
| Compound | 17β-HSD10 IC50 (µM) | Reference |
|---|---|---|
| Compound 33 | 1.65 ± 0.55 | ijpsonline.comresearchgate.net |
| Compound H1 | IR (%) at 5 µM = 54.85 ± 5.71 | ijpsonline.comnih.gov |
Other Investigated Biological Activities of Benzimidazole Derivatives Relevant to this compound Research
Benzimidazole derivatives have been widely investigated for their anti-inflammatory and analgesic properties. nih.gov These compounds are known to inhibit key inflammatory mediators such as cyclooxygenases (COXs). nih.gov
One study investigated a series of 2-substituted benzimidazole derivatives and found that several compounds displayed significant analgesic and anti-inflammatory effects at a dose of 100 mg/kg. nih.gov Another study on newly synthesized pyrazole (B372694) derivatives of benzimidazole reported significant anti-inflammatory activity, with some compounds showing up to 63.63% inhibition of edema at a dose of 200 mg/kg. In an acetic acid-induced writhing test, certain 1,2-disubstituted benzimidazole derivatives showed promising analgesic activity, with one compound exhibiting 88.81% inhibition at a dose of 25 mg/kg, which was comparable to the standard drug aceclofenac. ijpsonline.com
The table below shows the analgesic activity of selected benzimidazole derivatives.
| Compound | Dose (mg/kg) | % Writhing Inhibition | Reference |
|---|---|---|---|
| 3a | 25 | 69.40 | ijpsonline.com |
| 3b | 25 | 64.93 | ijpsonline.com |
| 3c | 25 | 88.81 | ijpsonline.com |
| Aceclofenac (Standard) | 25 | 88.81 | ijpsonline.com |
The antiviral potential of benzimidazole derivatives has been explored against a range of viruses. A study involving the screening of seventy-six 2-phenylbenzimidazole (B57529) derivatives against a panel of ten RNA and DNA viruses found that these compounds were not active against Human Immunodeficiency Virus Type 1 (HIV-1). nih.govresearchgate.net While some benzimidazole derivatives have shown activity against other viruses like bovine viral diarrhea virus (BVDV) and coxsackievirus B2 (CVB-2), the 2-phenylbenzimidazole scaffold has not demonstrated efficacy against HIV-1 in the reported screenings. nih.govresearchgate.net
The antidiabetic potential of benzimidazole derivatives extends beyond α-amylase inhibition. nih.govnih.govmdpi.comfrontiersin.org These compounds have been investigated for their effects on other key targets in diabetes management.
Several benzimidazole-bearing thiosemicarbazone derivatives have been identified as potent inhibitors of both α-glucosidase and α-amylase. researchgate.net For instance, some derivatives showed excellent α-glucosidase inhibitory potentials with IC50 values ranging from 1.30 ± 0.20 to 22.10 ± 0.20 µM, compared to the standard drug acarbose (IC50 = 11.29 ± 0.07 µM). researchgate.net Furthermore, a series of 2-phenyl-1H-benzo[d]imidazole-based α-glucosidase inhibitors were synthesized, with the most promising compounds showing IC50 values of 2.09 ± 0.04 and 0.71 ± 0.02 µM. mdpi.com
Other mechanisms of antidiabetic action for benzimidazole derivatives include the activation of AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptors (PPARs), which are crucial in regulating glucose and lipid metabolism. nih.gov
| Compound | α-Glucosidase IC50 (µM) | Reference |
|---|---|---|
| Benzimidazole thiosemicarbazone derivative 19 | 1.30 ± 0.20 | researchgate.net |
| 2-phenyl-1H-benzo[d]imidazole derivative 15o | 2.09 ± 0.04 | mdpi.com |
| 2-phenyl-1H-benzo[d]imidazole derivative 22d | 0.71 ± 0.02 | mdpi.com |
| Acarbose (Standard) | 11.29 ± 0.07 | researchgate.net |
Tuberculosis remains a significant global health threat, and the search for new antitubercular agents is ongoing. Benzimidazole derivatives have shown considerable promise in this area. sigmaaldrich.comechemi.com
Several studies have reported the synthesis and evaluation of benzimidazole derivatives against Mycobacterium tuberculosis. A series of 2,5-disubstituted benzimidazole derivatives were screened, with some compounds exhibiting potent anti-TB activity with MIC99 values in the range of 0.195-100 µM. Another study focused on trisubstituted benzimidazoles as inhibitors of Mtb FtsZ, a crucial protein in bacterial cell division. This research led to the discovery of a highly potent compound with a MIC of 0.06 µg/mL. sigmaaldrich.comechemi.com The presence of chloro groups on the phenyl ring of benzimidazole has been shown to increase antitubercular activity.
The following table summarizes the antitubercular activity of selected benzimidazole derivatives.
| Compound | MIC (µg/mL) against M. tuberculosis H37Rv | Reference |
|---|---|---|
| 5f | 0.06 | sigmaaldrich.comechemi.com |
| 5c | 50 | |
| 5h | 50 | |
| 5e | 62.5 |
Antimalarial Research
The benzimidazole scaffold has been a focal point in medicinal chemistry for the development of novel antimalarial agents. acs.orgwiserpub.com Research has demonstrated that derivatives of this heterocyclic system exhibit a wide spectrum of biological activities, including potent efficacy against various strains of the Plasmodium parasite. wiserpub.comresearchgate.netmdpi.com Specifically, substitutions at different positions of the benzimidazole core play a crucial role in modulating their antiplasmodial activity. nih.gov
Studies into the structure-activity relationships (SAR) of these compounds have revealed that the nature and position of substituents on the benzene (B151609) ring of the benzimidazole nucleus significantly influence their potency. nih.gov Research has indicated a preference for electron-donating groups on this ring, with methyl groups at the C-5 and C-6 positions found to be particularly favorable for enhancing antimalarial effects. nih.gov For instance, a series of 2-phenyl-1H-benzimidazole derivatives showed that compounds with a 5,6-dimethyl substitution pattern exhibited antiplasmodial activity in the high nanomolar range against the chloroquine-sensitive HB3 strain of Plasmodium falciparum. nih.gov
In one study, two this compound analogues were identified as having significant potency. nih.gov Their activity against the P. falciparum HB3 strain is detailed below.
| Compound ID | Substituent on 2-phenyl ring | IC₅₀ (µM) vs. P. falciparum (HB3 strain) | Selectivity Index (SI) |
|---|---|---|---|
| 1 | 4-(picolinamide) | 0.083 | >11.9 |
| 33 | 4-(benzamide) | 0.091 | >10 |
Further investigation into the mechanism of action for these highly active compounds suggested they function through a pathway other than the inhibition of hemozoin biocrystallization, which is the target for traditional antimalarials like chloroquine. nih.gov
Other research has also highlighted the potential of 5,6-disubstituted benzimidazoles. A separate set of derivatives featuring a 2-phenol moiety decorated with alkyl groups was tested against a laboratory strain of P. falciparum. All compounds in this series proved to be active, with IC₅₀ values ranging from 1.52 to 3.31 µM. nih.gov Notably, two 5,6-disubstituted derivatives from this series demonstrated potency comparable to the standard drug quinidine. nih.gov
| Compound ID | Substituents | IC₅₀ (µM) vs. P. falciparum |
|---|---|---|
| 4c | 5,6-di-CH₃ | 1.52 |
| 4g | 5,6-di-Cl | 1.52 |
| Quinidine (Standard) | N/A | 0.83 |
The broader class of 1H-benzimidazole analogues has demonstrated sub-micromolar potencies against both chloroquine-sensitive (NF54) and multidrug-resistant (K1) strains of P. falciparum. The molecular mechanisms underlying the antimalarial activity of benzimidazoles are varied. While some derivatives act by inhibiting β-hematin formation, a critical detoxification process for the parasite, others have been shown to interfere with microtubule formation. acs.orgjohnshopkins.eduup.ac.za
Furthermore, research has extended to evaluating the efficacy of benzimidazole derivatives against multiple stages of the parasite's life cycle. acs.org Studies have shown that while many analogues are active against the symptom-causing asexual blood stages, certain compounds also exhibit nanomolar potency against the transmissible early and late-stage gametocytes, highlighting their potential for both treatment and transmission-blocking strategies. acs.orgacs.org
Computational Chemistry and in Silico Investigations of 5,6 Dimethyl 2 Phenyl 1h Benzo D Imidazole
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a protein.
While specific molecular docking studies on 5,6-dimethyl-2-phenyl-1H-benzo[d]imidazole were not prominently found in the searched literature, studies on structurally similar compounds provide valuable insights. For instance, a series of N-substituted 5-(4-(5,6-dimethyl-1H-benzimidazol-2-yl)phenyl)-1,3,4-thiadiazol-2-amine derivatives have been investigated for their antifungal activity through molecular docking with the target enzyme, Candida sterol 14-α demethylase (CYP51). nih.gov The binding affinities, represented by docking scores, indicate the strength of the interaction between the ligand and the protein. The molecular docking interaction energies for these compounds were determined, with the most active compound in the series exhibiting a docking energy of -10.928 kcal/mol. nih.gov
Table 1: Molecular Docking Interaction Energies of N-substituted 5-(4-(5,6-dimethyl-1H-benzimidazol-2-yl)phenyl)-1,3,4-thiadiazol-2-amine Derivatives with CYP51. nih.gov
| Compound | Docking Energy (kcal/mol) |
|---|---|
| 5a | -9.876 |
| 5b | -10.145 |
| 5c | -10.321 |
| 5d | -10.567 |
| 5e | -10.789 |
| 5f | -10.928 |
| 5g | -10.234 |
| 5h | -10.005 |
The analysis of docking poses reveals the specific amino acid residues within the protein's active site that are crucial for ligand binding. In the study of N-substituted 5-(4-(5,6-dimethyl-1H-benzimidazol-2-yl)phenyl)-1,3,4-thiadiazol-2-amine derivatives with CYP51, a key interaction was identified. A hydrogen bond is formed between the amino acid residue Met508 and the hydrogen atom at the 1-position of the benzimidazole (B57391) ring. nih.gov This interaction is critical for the stable binding of these ligands within the active site of the enzyme.
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations are used to analyze the physical movements of atoms and molecules over time. This technique provides a detailed view of the dynamic behavior of a ligand-receptor complex, which is not apparent from static docking studies.
MD simulations are instrumental in confirming the stability of a ligand-protein complex. For various benzimidazole derivatives, MD simulations have been performed to predict their dynamic interactions and stability within the active sites of their respective protein targets. nih.gov A common metric used to assess stability is the root-mean-square deviation (RMSD) of the protein-ligand complex over the simulation time. A consistently low RMSD, typically below 2.5 Å, is indicative of a stable interaction. nih.gov For instance, in a study of novel benzimidazole derivatives targeting topoisomerase IIα-DNA, the most potent compound demonstrated a consistently low RMSD with an average value of 1.86 Å over a 100 ns simulation, signifying robust structural stability. nih.gov While specific MD simulation data for this compound was not available in the searched results, the general application of this method to similar compounds underscores its importance in validating docking predictions.
Conformational dynamics analysis through MD simulations provides insights into the changes in the structure of both the ligand and the protein upon binding. This analysis can reveal different binding modes and the flexibility of the active site, which can be crucial for understanding the mechanism of action and for the design of more potent inhibitors.
Quantum Chemical Computations and Density Functional Theory (DFT) Studies
Quantum chemical computations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic structure, geometry, and reactivity of molecules. These studies provide fundamental insights that complement experimental findings.
Comprehensive DFT studies have been conducted on compounds structurally very similar to this compound. For a series of 5,6-dichloro/dimethyl-2-(dimethoxyphenyl)-1H-benzimidazoles, the optimized molecular geometry, zero-point energy, dipole moment, and energy band gap were calculated using the B3LYP functional with a 6-31++G(d,p) basis set. researchgate.net These calculations revealed that the methyl-substituted derivatives are more stable than their chloro-substituted counterparts. researchgate.net The calculations also showed that these molecules have varied torsion angles between the benzimidazole and benzene (B151609) rings, ranging from 9.7° to 47.8°. researchgate.net
In another study, the vibrational frequencies and electronic spectra of a derivative of 5,6-dimethyl-1H-benzo[d]imidazole were calculated using the DFT/B3LYP/6-311g(d,p) level of theory, and the results showed good agreement with experimental data. mdpi.com
Table 2: Selected Calculated Quantum Chemical Parameters for 2-(2´,3´-dimethoxyphenyl)-5,6-dimethyl-1H-benzimidazole. researchgate.net
| Parameter | Calculated Value |
|---|---|
| Total Energy (Hartree) | -900.312 |
| Zero-Point Energy (kcal/mol) | 270.52 |
| Dipole Moment (Debye) | 2.59 |
| HOMO Energy (eV) | -5.32 |
| LUMO Energy (eV) | -1.12 |
| Energy Gap (eV) | 4.20 |
These quantum chemical studies are crucial for understanding the electronic properties, stability, and reactivity of the this compound scaffold, which can guide the design of new derivatives with desired biological activities.
Geometry Optimization and Electronic Structure Analysis
Geometry optimization is a fundamental computational step to determine the most stable three-dimensional conformation of a molecule, corresponding to a minimum on the potential energy surface. For benzimidazole derivatives, this is often achieved using Density Functional Theory (DFT) methods.
In a study on a related compound, 5,6-dimethyl-1H-benzo[d]imidazol-3-ium, quantum chemical computations were performed using the B3LYP functional with a 6-311G(d,p) basis set. researchgate.netmdpi.com This level of theory is widely used to obtain an optimized geometric structure that is suitable for further analysis of the molecule's properties. researchgate.netmdpi.com The process involves calculating the electronic structure to find the arrangement of atoms that results in the lowest total energy. Such calculations provide insights into bond lengths, bond angles, and dihedral angles, which define the molecule's shape and are crucial for understanding its reactivity and interactions.
Natural Bond Orbital (NBO) analysis is another technique used to examine the electronic structure, providing insights into charge transfer processes between filled and vacant orbitals. nih.gov The stabilization energies calculated through NBO analysis indicate the strength of donor-acceptor interactions within the molecule. nih.gov
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for describing and predicting chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.commalayajournal.org The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (Egap), is a critical parameter for determining molecular stability and reactivity. nih.govmalayajournal.org
HOMO: The energy of the HOMO is related to the molecule's ionization potential and its ability to donate electrons.
LUMO: The energy of the LUMO is related to the electron affinity and the ability to accept electrons. youtube.com
Energy Gap (Egap): A large Egap implies high kinetic stability and low chemical reactivity, whereas a small Egap suggests the molecule is more reactive and has higher polarizability. nih.gov
In the computational analysis of the related 5,6-dimethyl-1H-benzo[d]imidazol-3-ium cation, the electron clouds of the frontier orbitals were found to be primarily localized on the 5,6-dimethyl-1H-benzo[d]imidazole ring, among other parts of the larger structure. mdpi.com This distribution is crucial for understanding the electronic transitions observed in UV-Vis spectra. mdpi.com
Table 1: Frontier Molecular Orbital Energies for a Related Benzimidazole Cation
| Molecular Orbital | Energy (nm) | Description |
|---|---|---|
| HOMO-5 | 252 | Electron distribution on the 5,6-dimethyl-1H-benzo[d]imidazole ring. mdpi.com |
| HOMO-4 | 252 | Electron distribution on the 5,6-dimethyl-1H-benzo[d]imidazole ring. mdpi.com |
| HOMO-3 | 252 | Electron distribution on the 5,6-dimethyl-1H-benzo[d]imidazole ring. mdpi.com |
| HOMO | 339 | Involved in electronic transition to LUMO+1. mdpi.com |
| LUMO | 252 | Electron distribution on the 5,6-dimethyl-1H-benzo[d]imidazole ring. mdpi.com |
| LUMO+1 | 339 | Involved in electronic transition from HOMO. mdpi.com |
Spectroscopic Property Predictions (e.g., FT-IR, Electronic Spectra)
Computational methods, particularly DFT, are highly effective in predicting spectroscopic properties, which can then be compared with experimental data for validation.
FT-IR Spectroscopy: Theoretical calculations can simulate the vibrational spectra of a molecule. In a study of a compound containing the 5,6-dimethyl-1H-benzo[d]imidazole core, DFT calculations were used to predict the vibrational frequencies. mdpi.com For instance, the C-H vibration of the 5,6-dimethyl-1H-benzo[d]imidazole ring was experimentally observed at 3106 cm⁻¹ and calculated to be at 3126 cm⁻¹. mdpi.com Such close agreement between theoretical and experimental spectra confirms the validity of the computational model. researchgate.netmdpi.com
Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for a Related Benzimidazole Structure
| Vibrational Mode | Experimental (FT-IR) | Calculated (DFT) |
|---|---|---|
| O-H (from water) | 3383 | 3388 |
| C-H (benzimidazole ring) | 3106 | 3126 |
| C=O | 1691, 1652 | 1737, 1629 |
| C-O | 1255, 1215 | 1261, 1225 |
Data sourced from a study on 5,6-dimethyl-1H-benzo[d]imidazol-3-ium coupled with another molecule. mdpi.com
Electronic Spectra (UV-Vis): FMO analysis is directly related to the electronic absorption spectra of a compound. The electronic transitions from occupied to unoccupied orbitals correspond to the absorption peaks in a UV-Vis spectrum. Calculations can predict the wavelength of maximum absorbance (λmax). For the related 5,6-dimethyl-1H-benzo[d]imidazol-3-ium containing compound, experimental peaks were observed at 245 nm and 378 nm, while the calculated peaks were at 252 nm and 339 nm. mdpi.com The analysis showed these peaks corresponded to π → π* and n → π* transitions. mdpi.com
Free Binding Energy Calculations (e.g., MM/PBSA)
The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a widely used computational technique to estimate the binding free energy of a ligand to a biological macromolecule, such as a protein. nih.govplos.org This method combines molecular mechanics calculations with continuum solvation models to provide an accurate prediction of binding affinity. nih.govnih.gov
The binding free energy is calculated by considering various energetic components:
Van der Waals Energy (ΔGvdw): Represents dispersion and repulsion forces. nih.gov
Electrostatic Energy (ΔGelec): Calculated using Coulomb's law with atomic charges from the molecular mechanics force field. nih.govnih.gov
Polar Solvation Energy: The energy required to transfer the molecule from a vacuum to the polar solvent. plos.org
Non-polar Solvation Energy (SASA Energy): Often calculated based on the solvent-accessible surface area. nih.govplos.org
Binding Energy: The total of all non-bonded interaction energies. plos.org
The MM/PBSA calculation is typically performed on snapshots taken from a molecular dynamics (MD) simulation trajectory, which provides a dynamic view of the protein-ligand interactions. nih.govplos.org The final binding free energy can indicate the stability of the protein-ligand complex; a more negative value suggests a more favorable binding. chemisgroup.us This method is valuable in drug discovery for ranking potential inhibitors and understanding the driving forces behind ligand binding. nih.gov
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 5,6-dimethyl-1H-benzo[d]imidazol-3-ium |
Structure Activity Relationship Sar Studies of 5,6 Dimethyl 2 Phenyl 1h Benzo D Imidazole Derivatives
Impact of Substituents on the Benzimidazole (B57391) Core (Positions 5 and 6)
Substitutions on the benzene (B151609) ring of the benzimidazole core, specifically at the 5 and 6 positions, play a pivotal role in modulating the biological activity of the resulting derivatives. The electronic and steric properties of these substituents can significantly influence the molecule's interaction with its biological target.
Research has shown that the nature of the substituent at these positions is critical. For instance, the introduction of a cyano group at the 5(6)-position has been found to increase the antiproliferative activity of certain benzimidazole derivatives. researchgate.net In contrast, for photoprotective applications, the presence of a simple hydrogen atom at position 5 is more beneficial than electron-withdrawing groups such as carboxylic acid (-COOH) or sulfonic acid (-SO₃H). researchgate.net The order of activity for photoprotection was determined to be -H > -COOH > -SO₃H. researchgate.net
In the context of antifungal activity, derivatives with a 5-iodo or 5-methyl group have demonstrated higher potency than some commercial antifungal drugs. nih.gov The introduction of a nitro group (NO₂) at position 5 or 6 has also been explored. While a 5-nitro group can contribute to anticancer activity, an electron-withdrawing nitro group at the 6-position was found to be more active than other derivatives in certain anti-inflammatory studies. nih.govnih.gov Furthermore, 6-chloro and 6-nitro substituted derivatives have been synthesized and evaluated for their antimicrobial and anticancer properties. researchgate.net
These findings underscore the significant impact of substituents on the benzimidazole core, where the optimal group is highly dependent on the desired biological activity. nih.gov
Table 1: Effect of Substituents at Positions 5 and 6 of the Benzimidazole Core
| Position | Substituent | Observed Effect | Biological Activity |
| 5(6) | Cyano (-CN) | Increased activity | Antiproliferative researchgate.net |
| 5 | Hydrogen (-H) | Most beneficial | Photoprotective researchgate.net |
| 5 | Carboxylic Acid (-COOH) | Less active than -H | Photoprotective researchgate.net |
| 5 | Sulfonic Acid (-SO₃H) | Least active | Photoprotective researchgate.net |
| 5 | Iodo (-I) | High activity | Antifungal nih.gov |
| 5 | Methyl (-CH₃) | High activity | Antifungal nih.gov |
| 6 | Nitro (-NO₂) | Increased activity | Anti-inflammatory nih.gov |
| 6 | Chloro (-Cl) | Potent activity | Antimicrobial, Anticancer researchgate.net |
Influence of the Phenyl Group at Position 2 and its Substituents
The 2-phenyl group is a key component of the scaffold, and its presence is considered important for the biological activity of many derivatives, including those with antiprotozoal properties. researchgate.net Modifications to this phenyl ring, either by substitution or complete replacement, have profound effects on the compound's pharmacological profile.
Studies have shown that replacing the 2-phenyl ring with other aromatic systems, such as 5-membered heterocyclic rings like pyrrole, thiophene, and furan, can introduce or enhance antioxidant and antifungal activities. researchgate.net The electronic nature of substituents on the phenyl ring is a critical determinant of potency. Both electron-donating and electron-withdrawing groups have been shown to be associated with the anticancer activities of these compounds, indicating that the relationship is complex and dependent on the specific biological target and cell line. nih.gov
The specific structure-activity relationships for alkyl substitutions on the 2-phenyl ring of 5,6-dimethyl-2-phenyl-1H-benzo[d]imidazole are not extensively detailed in the surveyed literature. However, the general importance of substitutions on this ring suggests that the introduction of alkyl groups would likely modulate the compound's lipophilicity and steric profile, thereby influencing its interaction with biological targets. Further research is required to systematically evaluate the impact of the size and position of alkyl groups on the phenyl ring to establish a clear SAR for this class of modifications.
Halogen substitutions on the 2-phenyl ring have been widely investigated and shown to be favorable for enhancing various biological activities. The position and nature of the halogen atom can significantly impact the potency and selectivity of the compounds. mdpi.com
For instance, 2-(4-fluorophenyl)-1H-benzo[d]imidazole has been identified as a promising scaffold for developing positive allosteric modulators of the GABA-A receptor. researchgate.net Studies on fluoro-substituted derivatives have demonstrated significant antiproliferative activity across various cancer cell lines. Furthermore, research into multi-kinase inhibitors revealed that bromo or fluoro substituents at the 3-position of the phenyl ring are favorable for potent and selective cytotoxic activity. nih.gov Substitution at the 4-position with halogens is also considered beneficial. nih.gov Derivatives such as 2-(4-chlorophenyl)-1H-benzo[d]imidazole have been synthesized and evaluated for a range of activities, highlighting the importance of this substitution pattern. nih.gov
Table 2: Effect of Halogen Substitutions on the 2-Phenyl Ring
| Substituent | Position on Phenyl Ring | Observed Effect | Biological Activity |
| Fluoro (-F) | 4 | Enhanced metabolic stability, activity at GABA-A receptor | CNS modulation researchgate.net |
| Fluoro (-F) | 2, 3, or 4 | Significant activity | Antiproliferative |
| Bromo (-Br) | 3 | Favorable for potent & selective activity | Cytotoxic nih.gov |
| Fluoro (-F) | 3 | Favorable for potent & selective activity | Cytotoxic nih.gov |
| Chloro (-Cl) | 4 | Component of active derivatives | Various nih.gov |
Methoxy (B1213986) and Trifluoromethyl Group Effects
The introduction of methoxy (-OCH₃) and trifluoromethyl (-CF₃) groups on the 2-phenyl ring allows for the exploration of contrasting electronic effects on biological activity. The electron-donating methoxy group and the strongly electron-withdrawing trifluoromethyl group can lead to vastly different pharmacological outcomes.
A p-methoxy substituent on the 2-phenyl ring has been shown to have a positive effect on the antiproliferative activity of certain benzimidazole derivatives. In one study, a compound featuring a 2-(3,4,5-trimethoxyphenyl) group, N-(2,4-Dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamide, exhibited excellent cytotoxicity against lung cancer cells.
Conversely, the electron-withdrawing trifluoromethyl group is often associated with increased potency. Derivatives with a CF₃ group on the phenyl ring have shown strong cytotoxicity and an ability to bind to DNA. This group has also been found to favor antiprotozoal activity. researchgate.net However, the context is critical; in one series of compounds, replacing a methoxy group with a trifluoromethyl group led to a loss of antibacterial activity against specific strains.
Table 3: Comparative Effects of Methoxy and Trifluoromethyl Groups on the 2-Phenyl Ring
| Substituent | Property | Observed Effect | Biological Activity |
| Methoxy (-OCH₃) | Electron-donating | Positive effect, excellent cytotoxicity in some derivatives | Antiproliferative |
| Trifluoromethyl (-CF₃) | Electron-withdrawing | Strong cytotoxicity, favorable for activity | Anticancer, Antiprotozoal researchgate.net |
| -OCH₃ vs. -CF₃ | Comparative | Replacement of -OCH₃ with -CF₃ led to loss of activity | Antibacterial |
Role of N-1 Substitution in Modulating Biological Activity
Alkylation or arylation at the N-1 position of the benzimidazole ring is a key strategy for modulating the physicochemical properties and biological activity of this compound derivatives. This position is a critical point for influencing the molecule's interaction with its target.
Introducing alkyl groups at the N-1 position has been shown to result in positive antifungal activities. However, the length of the alkyl chain can be a determining factor for potency. For instance, in a series of N-alkylated 2-(2-(trifluoromethyl)phenyl)-1H-benzo[d]imidazole derivatives, increasing the carbon chain length beyond one carbon negatively impacted antifungal potency. In the development of inhibitors for the PqsR protein, the substituent at the N-1 position (termed R₁) was a focus for gauging the optimal steric and lipophilic requirements for potency.
Methylation at the N-1 position has been proposed as a way to enhance interaction with target enzymes, such as 17β-HSD10. nih.gov The synthesis of N-aryl acetamide (B32628) and other N-substituted derivatives has also been explored to expand the chemical diversity and biological activity of the benzimidazole scaffold. researchgate.net The presence of a phenyl ring at the N-1 position was a feature of a highly promising antiproliferative Schiff base derivative, indicating that larger aromatic substituents can also be beneficial. researchgate.net
Elucidating Key Pharmacophoric Features for Target Interaction
The this compound scaffold possesses several key features that are essential for its interaction with various biological targets. Molecular modeling and SAR studies have helped to elucidate these pharmacophoric elements.
A fundamental feature is the ability of the benzimidazole ring system to engage in crucial molecular interactions. The NH group of the imidazole (B134444) ring is a key hydrogen bond donor, capable of forming strong interactions with targets such as the nucleic acid bases in DNA. In enzyme inhibition, the 2-phenyl-1H-benzo[d]imidazole core can occupy active pockets and form hydrogen bonds with key amino acid residues, such as Gln165 in the enzyme 17β-HSD10. nih.gov
Emerging Research Trends and Future Directions for 5,6 Dimethyl 2 Phenyl 1h Benzo D Imidazole
Design and Synthesis of Multi-Target Directed Ligands
The multifactorial nature of complex diseases like Alzheimer's Disease (AD) and cancer has propelled the development of multi-target-directed ligands (MTDLs) as a more effective therapeutic strategy. researchgate.net The 2-phenyl-1H-benzo[d]imidazole framework, including the 5,6-dimethyl substituted variant, is a promising starting point for designing such ligands.
Researchers are actively designing and synthesizing derivatives that can simultaneously modulate multiple pathological pathways. For instance, in the context of Alzheimer's disease, derivatives of the 2-phenyl-1H-benzo[d]imidazole scaffold have been developed as inhibitors of 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10), an enzyme implicated in the disease's progression. researchgate.netnih.govrsc.org A recent study detailed the synthesis of a series of N-(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)-1-phenylmethanimine derivatives and evaluated their potential as anti-Alzheimer's agents by targeting cholinesterase enzymes. researchgate.net
The general synthetic strategy often involves the condensation of an appropriately substituted o-phenylenediamine (B120857) (in this case, 4,5-dimethyl-1,2-phenylenediamine) with benzaldehyde (B42025) or its derivatives. researchgate.netbeilstein-archives.org Further modifications at the N-1 position or on the 2-phenyl ring allow for the introduction of various pharmacophores to engage with different biological targets. nih.govnih.gov This approach has led to the identification of compounds with dual inhibitory activities, such as inhibiting both enzymes and amyloid-beta (Aβ) aggregation. researchgate.net
| Derivative Class | Target(s) | Therapeutic Area | Reference |
|---|---|---|---|
| N-(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)-1-phenylmethanimines | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Alzheimer's Disease | researchgate.net |
| 2-phenyl-1H-benzo[d]imidazole derivatives | 17β-HSD10 | Alzheimer's Disease | researchgate.netnih.gov |
| N,2,6-trisubstituted 1H-benzimidazoles | Dihydrofolate reductase (DHFR), Various bacterial and cancer cell targets | Antimicrobial, Anticancer | nih.gov |
| 1H-benzo[d]imidazole-benzylidenebenzohydrazide hybrids | EGFR, HER2, CDK2, AURKC, mTOR | Anticancer | mdpi.com |
Exploration in Material Science Applications (e.g., Photophysical Properties, Organic Electronics, Fluorescent Probes)
Beyond its biological activities, the rigid, planar, and π-conjugated system of 5,6-dimethyl-2-phenyl-1H-benzo[d]imidazole makes it an attractive candidate for applications in material science. beilstein-archives.orgnih.gov
Photophysical Properties: Benzimidazole (B57391) derivatives are known for their interesting photophysical properties, including high fluorescence quantum yields and large Stokes shifts, which are desirable for various optical applications. beilstein-archives.org Studies on related 2-phenyl-1H-benzo[d]imidazoles show that their absorption and emission characteristics can be tuned by introducing electron-donating or electron-withdrawing groups. beilstein-archives.org The 5,6-dimethyl groups act as weak electron-donating groups, which can influence the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), thereby affecting the compound's color and fluorescence. These properties suggest their potential use as organic luminophores. researchgate.net
Organic Electronics: The imidazole (B134444) scaffold is being explored for its utility in organic light-emitting diodes (OLEDs) and other electronic devices. researchgate.net Molecules with a donor-acceptor-donor (D-A-D) structure, where the benzimidazole core can act as an acceptor, have been investigated as p-type semiconductors and for their optical waveguiding properties. nih.govnih.gov The ability to form stable, ordered structures through intermolecular interactions like hydrogen bonding and π-π stacking is crucial for efficient charge transport in organic electronic materials.
Fluorescent Probes: The benzimidazole core is a key component in the design of fluorescent probes for detecting metal ions and other analytes. researchgate.netmdpi.com The mechanism often involves a change in the fluorescence properties (e.g., "turn-on" or "turn-off" response) upon binding of the target analyte. For example, an imidazole-based probe was developed for the sensitive and selective detection of Hg²⁺ ions in water and living cells. researchgate.net While specific studies on this compound as a probe are nascent, its inherent fluorescence and synthetic tractability make it a promising platform for developing new sensors.
| Application Area | Key Property | Potential Use | Reference |
|---|---|---|---|
| Photophysics | Fluorescence, Large Stokes Shift | Organic Luminophores | beilstein-archives.org |
| Organic Electronics | Charge Transport, π-conjugation | OLEDs, Organic Semiconductors | nih.govresearchgate.net |
| Fluorescent Probes | Analyte-specific fluorescence change | Metal Ion Detection (e.g., Hg²⁺, Co²⁺) | researchgate.netmdpi.com |
Development of this compound as a Chemical Probe
A chemical probe is a small molecule used to study and manipulate biological systems by selectively interacting with a specific protein or pathway. The development of this compound and its derivatives as chemical probes is an emerging area. Given their demonstrated ability to inhibit enzymes like 17β-HSD10 and cholinesterases, these compounds can be used to investigate the roles of these enzymes in cellular processes and disease models. researchgate.netnih.gov
Furthermore, by attaching reactive groups or linkers, the benzimidazole scaffold can be converted into probes for protein labeling and target identification. nih.gov Its intrinsic fluorescence can also be exploited for imaging applications, allowing researchers to visualize the localization of the probe—and by extension, its target—within cells. researchgate.netnih.gov For example, derivatives have been explored as fluorescent markers for proteins, with computational studies helping to understand the dye-protein binding interactions. nih.gov
Advanced In Vitro Models for Activity Validation
Validating the biological activity of new compounds requires sophisticated and relevant in vitro models. For this compound derivatives, a range of assays are employed.
Enzyme Inhibition Assays: To confirm target engagement, researchers use purified enzymes. For instance, the inhibitory activity against AChE and BChE is measured spectrophotometrically using Ellman's method. researchgate.net Similarly, the inhibition of 17β-HSD10 is determined through specific enzymatic assays. nih.gov Kinetic studies are also performed to understand the mechanism of inhibition (e.g., competitive, non-competitive). nih.gov
Cell-Based Assays: The efficacy and toxicity of compounds are evaluated using various cell lines. For anticancer research, panels of human cancer cell lines (such as A549, SW480, HepG2) are used to determine the half-maximal inhibitory concentration (IC₅₀) values. nih.govnih.gov For neurodegenerative diseases, neuronal cell lines are used to assess neuroprotective effects or toxicity.
DNA Interaction Studies: For compounds designed to target DNA, techniques like UV-Vis absorption, fluorescence spectroscopy, and circular dichroism are used to study their binding affinity and mode of interaction with DNA oligomers. nih.gov
Cellular Mechanism Studies: Advanced techniques like flow cytometry are used to study the effect of the compounds on the cell cycle and apoptosis. nih.govnih.gov Western blotting and RT-PCR can be employed to investigate the impact on the expression of target proteins and genes. nih.gov
The selection of the in vitro model is critical for generating meaningful data that can predict the in vivo potential of the compound.
Collaborative Research Opportunities in Interdisciplinary Fields
The diverse potential of this compound creates numerous opportunities for interdisciplinary collaboration.
Medicinal Chemistry and Computational Biology: Collaborations between synthetic chemists and computational biologists can accelerate the design of potent and selective multi-target ligands. Molecular docking and molecular dynamics simulations can predict binding modes and affinities, guiding synthetic efforts. nih.govresearchgate.netnih.gov
Material Science and Biomedical Engineering: The photophysical properties of these compounds can be harnessed through collaborations between material scientists and biomedical engineers. This could lead to the development of novel diagnostic tools, such as fluorescent probes for disease biomarkers or materials for bio-imaging.
Pharmacology and Chemical Biology: Pharmacologists can use these compounds as chemical probes, developed by chemists, to explore complex biological pathways. This synergy can help elucidate disease mechanisms and identify new therapeutic targets.
Synthetic Chemistry and Process Development: As promising compounds emerge, collaborations with process chemists will be essential to develop scalable, efficient, and environmentally friendly synthetic routes for their large-scale production. beilstein-archives.org
By fostering these collaborations, the full potential of the this compound scaffold can be realized, leading to advancements in both medicine and material science.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5,6-dimethyl-2-phenyl-1H-benzo[d]imidazole, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via cyclocondensation of substituted o-phenylenediamine derivatives with aromatic aldehydes under acidic conditions. For example, 5,6-dimethyl-1H-benzo[d]imidazole derivatives can be alkylated using aryl halides in the presence of K₃PO₄ in DMF, yielding 52–78% after column chromatography . Microwave-assisted synthesis or SiO₂-catalyzed methods may improve efficiency, as shown in analogous benzimidazole syntheses . Key variables include solvent polarity, temperature (e.g., 80–120°C), and catalyst choice (e.g., Pd/C for nitro-group reductions) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers validate its structure?
- Methodological Answer :
- FTIR : Peaks at ~1618 cm⁻¹ (C=N stretching), 2974–2879 cm⁻¹ (aliphatic C-H from methyl groups), and 766–718 cm⁻¹ (aromatic C-H out-of-plane bending) confirm the imidazole core and substituents .
- ¹H NMR : Methyl groups resonate at δ 2.36–2.38 ppm (singlets), while aromatic protons appear as multiplet signals between δ 7.19–8.35 ppm .
- MS : Molecular ion peaks at m/z 222.12 (M⁺) align with the molecular formula C₁₅H₁₄N₂ .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict the biological activity of this compound derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311++G(d,p)) optimize geometries and predict electronic properties like HOMO-LUMO gaps, correlating with reactivity . Molecular docking (AutoDock Vina) against targets like EGFR (PDB: 1M17) evaluates binding affinities. For example, methyl and phenyl substituents enhance hydrophobic interactions in the ATP-binding pocket, as shown in derivatives with IC₅₀ values <10 µM . ADMET predictions (SwissADME) assess pharmacokinetics, highlighting logP (~3.2) and BBB permeability for CNS applications .
Q. What experimental strategies resolve contradictions in reported biological activities of structurally similar benzimidazoles?
- Methodological Answer : Discrepancies in antimicrobial or cytotoxic data often arise from assay conditions (e.g., bacterial strain variability) or substituent positioning. To address this:
- Control experiments : Compare MIC values against S. aureus and S. typhi using standardized CLSI protocols .
- Structure-activity relationship (SAR) : Systematically vary substituents (e.g., halogens at R₃/R₄) and test in vitro cytotoxicity (MTT assay) .
- Dose-response curves : Validate EC₅₀ consistency across multiple cell lines (e.g., HeLa, MCF-7) .
Q. How do crystallographic tools (e.g., SHELX, ORTEP) elucidate the solid-state conformation of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SHELXL refinement) reveals dihedral angles between the benzimidazole core and phenyl ring (~45–60°), influencing π-π stacking. ORTEP-3 visualizes thermal ellipsoids, confirming methyl group orientations . For example, C-C bond lengths in the imidazole ring (1.33–1.38 Å) match DFT-optimized geometries .
Methodological Notes
- Contradiction Management : Cross-validate biological data using orthogonal assays (e.g., flow cytometry vs. MTT for cytotoxicity) .
- Advanced Synthesis : For regioselective alkylation, use protecting groups (e.g., tosyl chloride) to direct reactivity .
- Theoretical-Experimental Synergy : Combine DFT-predicted dipole moments with solvatochromic UV-Vis studies to assess solvent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
